molecular formula C5H13N3O B13887002 1-(2-Methylpropyl)hydrazinecarboxamide CAS No. 98138-27-3

1-(2-Methylpropyl)hydrazinecarboxamide

Cat. No.: B13887002
CAS No.: 98138-27-3
M. Wt: 131.18 g/mol
InChI Key: VMXQPONDPXTFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H12N2O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)hydrazinecarboxamide can be synthesized through the reaction of 2-methylpropylamine with hydrazinecarboxamide. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction can be represented as follows:

2-Methylpropylamine+HydrazinecarboxamideThis compound\text{2-Methylpropylamine} + \text{Hydrazinecarboxamide} \rightarrow \text{this compound} 2-Methylpropylamine+Hydrazinecarboxamide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

1-(2-Methylpropyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and modulation of signal transduction pathways.

Comparison with Similar Compounds

    Hydrazinecarboxamide: The parent compound, which lacks the 2-methylpropyl substitution.

    Semicarbazide: A related compound with similar chemical properties.

    Thiosemicarbazide: A sulfur-containing analog with distinct reactivity.

Uniqueness: 1-(2-Methylpropyl)hydrazinecarboxamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other hydrazinecarboxamide derivatives.

Properties

CAS No.

98138-27-3

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-amino-1-(2-methylpropyl)urea

InChI

InChI=1S/C5H13N3O/c1-4(2)3-8(7)5(6)9/h4H,3,7H2,1-2H3,(H2,6,9)

InChI Key

VMXQPONDPXTFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.